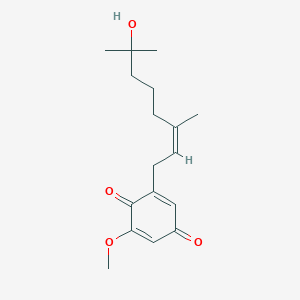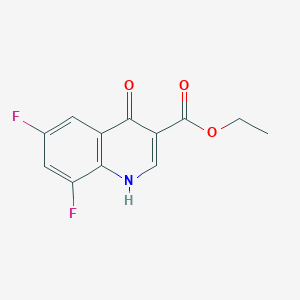
1,5-Pentanedione, 2-((bis(2-chloroethyl)amino)methyl)-1,5-bis(p-ethoxyphenyl)-4-methylene-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Pentanedione, 2-((bis(2-chloroethyl)amino)methyl)-1,5-bis(p-ethoxyphenyl)-4-methylene-, hydrochloride, commonly known as DMEQ-T, is a synthetic compound that has been extensively studied for its potential use as an anticancer agent. This compound belongs to the family of bis(arylmethylene) compounds and has shown promising results in inhibiting the growth of cancer cells.
Mécanisme D'action
The mechanism of action of DMEQ-T involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in regulating the expression of genes involved in cell survival, proliferation, and inflammation. DMEQ-T inhibits the activation of NF-κB, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMEQ-T has been shown to have several biochemical and physiological effects. In addition to inhibiting the NF-κB signaling pathway, DMEQ-T also inhibits the expression of several other genes involved in cell growth and survival. DMEQ-T has also been shown to induce the expression of genes involved in apoptosis and cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMEQ-T is its broad-spectrum anticancer activity. DMEQ-T has been shown to inhibit the growth of a wide range of cancer cells, making it a promising candidate for the development of anticancer drugs. However, one of the limitations of DMEQ-T is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of DMEQ-T. One area of research is the development of more effective formulations of DMEQ-T that can improve its solubility and bioavailability. Another area of research is the investigation of the potential use of DMEQ-T in combination with other anticancer agents to improve its effectiveness. Finally, further studies are needed to investigate the safety and toxicity of DMEQ-T in vivo, as well as its potential use in clinical trials.
Méthodes De Synthèse
The synthesis of DMEQ-T involves the reaction of 2,5-dimethoxybenzaldehyde with 1,5-pentanedione in the presence of ammonium acetate. This reaction yields the intermediate compound, which is then reacted with bis(2-chloroethyl)amine hydrochloride and p-ethoxyaniline to produce DMEQ-T hydrochloride.
Applications De Recherche Scientifique
DMEQ-T has been extensively studied for its potential use as an anticancer agent. In vitro studies have shown that DMEQ-T inhibits the growth of a wide range of cancer cells, including breast, lung, and prostate cancer cells. In vivo studies have also shown that DMEQ-T can inhibit the growth of tumors in animal models.
Propriétés
Numéro CAS |
101684-61-1 |
|---|---|
Nom du produit |
1,5-Pentanedione, 2-((bis(2-chloroethyl)amino)methyl)-1,5-bis(p-ethoxyphenyl)-4-methylene-, hydrochloride |
Formule moléculaire |
C27H34Cl3NO4 |
Poids moléculaire |
542.9 g/mol |
Nom IUPAC |
2-[bis(2-chloroethyl)aminomethyl]-1,5-bis(4-ethoxyphenyl)-4-methylidenepentane-1,5-dione;hydrochloride |
InChI |
InChI=1S/C27H33Cl2NO4.ClH/c1-4-33-24-10-6-21(7-11-24)26(31)20(3)18-23(19-30(16-14-28)17-15-29)27(32)22-8-12-25(13-9-22)34-5-2;/h6-13,23H,3-5,14-19H2,1-2H3;1H |
Clé InChI |
WUMCLZQRDJWWPQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)C(CC(=C)C(=O)C2=CC=C(C=C2)OCC)CN(CCCl)CCCl.Cl |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=O)C(CC(=C)C(=O)C2=CC=C(C=C2)OCC)CN(CCCl)CCCl.Cl |
Synonymes |
2-((Bis(2-chloroethyl)amino)methyl)-1,5-bis(4-ethoxyphenyl)-4-methylen e-1,5-pentanedione HCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1S)-Cyclohex-3-en-1-yl]ethanone](/img/structure/B33965.png)
![2,5-Furandione, dihydro-3-[3-(triethoxysilyl)propyl]-](/img/structure/B33966.png)
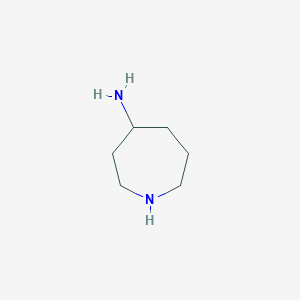
![5-[(Dimethylamino)methyl]-2-furohydrazide](/img/structure/B33971.png)

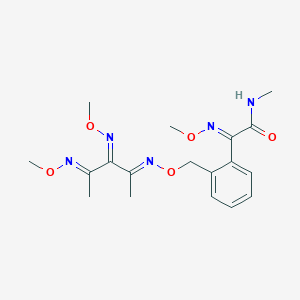
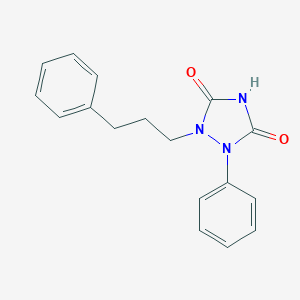
![naphtho[2,1-b]furan-1(2H)-one](/img/structure/B33981.png)
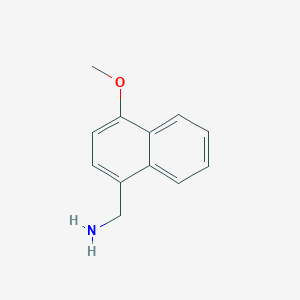
![(2S)-1-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B33986.png)
![2-(Tributylstannyl)benzo[d]oxazole](/img/structure/B33987.png)
